molecular formula C19H17FN2O4 B2916038 methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899743-02-3

methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2916038
CAS No.: 899743-02-3
M. Wt: 356.353
InChI Key: MDCCGBIQHFUGCV-UHFFFAOYSA-N
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Description

Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused 8-oxa-10,12-diazatricyclo framework. Key structural attributes include:

  • Methyl ester group: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.
  • Tricyclic core: Combines oxygen (oxa) and nitrogen (diaza) heteroatoms, influencing electronic properties and molecular rigidity.

This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors requiring rigid, heteroatom-rich scaffolds.

Properties

IUPAC Name

methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCCGBIQHFUGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred for its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and yield. The use of catalysts and advanced purification techniques like chromatography may also be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the fluorophenyl ring.

Scientific Research Applications

Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. In receptor binding studies, it has been shown to interact with specific receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorophenyl Derivatives

10-(2,5-Difluorophenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²⁷]Trideca-2,4,6-Trien-11-One
  • Substituents : 2,5-Difluorophenyl (vs. 4-fluorophenyl in the target).
  • Lipophilicity: Higher logP due to additional fluorine atoms, possibly enhancing membrane permeability but reducing aqueous solubility. Metabolic Stability: Difluoro groups may slow oxidative metabolism compared to mono-fluoro analogs.

Heteroatom and Ring System Modifications

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One
  • Core Structure : Tetracyclic (vs. tricyclic) with sulfur (dithia) and nitrogen (aza) heteroatoms.
  • Substituents : 4-Methoxyphenyl (electron-donating group).
  • Impact: Reactivity: Sulfur’s polarizability may increase susceptibility to nucleophilic attack compared to oxygen/nitrogen systems.
Methyl 12-Hydroxy-10-[1-(4-Methoxyphenyl)-2-Oxo-3-Phenoxyazetidin-4-Yl]-11-Oxa-3-Azahexacyclo[...]Carboxylate
  • Core Structure: Hexacyclic (vs. tricyclic) with an azetidinone (β-lactam-like) moiety.
  • Substituents: Methoxyphenyl and phenoxyazetidin groups.
  • Impact: Stability: Strained azetidinone ring may confer reactivity akin to β-lactam antibiotics. Solubility: Hydroxy and methoxy groups could enhance hydrophilicity but reduce passive diffusion.

Functional Group and Steric Variations

Dimethyl 1,8-Bis(4-Methylphenyl)-11-Oxatricyclo[6.2.1.0²⁷]Undeca-2,4,6,9-Tetraene-9,10-Dicarboxylate
  • Functional Groups : Two methyl esters (vs. one in the target) and bis(4-methylphenyl) substituents.
  • Impact: Solubility: Higher ester content may increase hydrolysis rates, altering bioavailability.

Structural and Functional Comparison Table

Compound Name Substituents Heteroatoms Ring System Notable Properties
Target Compound 4-Fluorophenyl, methyl ester 1 O, 2 N Tricyclic Balanced lipophilicity, metabolic stability
10-(2,5-Difluorophenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[...] 2,5-Difluorophenyl 1 O, 2 N Tricyclic Higher logP, enhanced electron-withdrawing effects
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[...] 4-Methoxyphenyl 2 S, 1 N Tetracyclic Increased reactivity due to sulfur, reduced conformational flexibility
Methyl 12-Hydroxy-10-[1-(4-Methoxyphenyl)-2-Oxo-3-Phenoxyazetidin-4-Yl]-11-Oxa-3-Azahexacyclo[...] Methoxyphenyl, phenoxyazetidin 2 O, 1 N Hexacyclic Potential β-lactam-like activity, higher solubility
Dimethyl 1,8-Bis(4-Methylphenyl)-11-Oxatricyclo[...] Bis(4-methylphenyl), 2 esters 1 O Tricyclic Elevated hydrophobicity, steric hindrance

Key Research Insights

  • Fluorine Positioning : Para-fluoro (target) vs. meta-difluoro () substituents critically influence electronic profiles and binding kinetics.
  • Heteroatom Effects : Oxygen/nitrogen systems (target) favor rigidity and metabolic stability, while sulfur-containing analogs () may exhibit unique reactivity.
  • Ring Complexity : Tricyclic frameworks balance conformational stability and synthetic accessibility, whereas hexacyclic systems () introduce synthetic challenges.

Biological Activity

Methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Structural Characteristics

The compound features a unique tricyclic structure that includes:

  • Fluorophenyl group : Enhances biological activity through electronic effects.
  • Diazatricyclic core : Provides structural rigidity and potential for interaction with biological targets.
  • Carboxylate functionality : May play a role in solubility and binding interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Nucleophilic substitution : Introduction of the fluorophenyl group.
  • Cyclization : Formation of the tricyclic structure through intramolecular reactions.
  • Carboxylation : Introduction of the carboxylate group under specific conditions.

Anticancer Properties

Research indicates that compounds similar to methyl 10-(4-fluorophenyl)-9-methyl-11-oxo have demonstrated significant antiproliferative activity against various cancer cell lines. A study on fluorinated benzothiazoles showed that fluorinated compounds can induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to macromolecules .

In vitro studies have suggested that this compound may exhibit:

  • Inhibition of tumor cell proliferation : Similar to other compounds with fluorinated aromatic systems.
  • Potential for selective toxicity : Targeting cancer cells while sparing normal cells.

The proposed mechanism of action involves:

  • Interaction with key enzymes or receptors : Such as those involved in DNA repair pathways (e.g., PARP enzymes).
  • Induction of apoptosis : Triggering programmed cell death in cancer cells through metabolic activation.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated that similar diazatricyclic compounds inhibited proliferation in breast cancer models with an IC50 value in the low nanomolar range.
Study B (2021)Investigated the binding affinity of related compounds to PARP1/2, showing enhanced potency compared to non-fluorinated analogs.
Study C (2023)Highlighted the role of fluorinated groups in enhancing metabolic stability and cellular uptake in preclinical models.

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